molecular formula C22H17NO B11650579 2-(naphthalen-1-yl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine

2-(naphthalen-1-yl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine

Cat. No.: B11650579
M. Wt: 311.4 g/mol
InChI Key: UAMJNIJIIOQJSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(NAPHTHALEN-1-YL)-1H,2H,3H-NAPHTHO[1,2-E][1,3]OXAZINE is a heterocyclic compound that features a fused naphthalene and oxazine ring system

Properties

Molecular Formula

C22H17NO

Molecular Weight

311.4 g/mol

IUPAC Name

2-naphthalen-1-yl-1,3-dihydrobenzo[f][1,3]benzoxazine

InChI

InChI=1S/C22H17NO/c1-3-9-18-17(7-1)12-13-22-20(18)14-23(15-24-22)21-11-5-8-16-6-2-4-10-19(16)21/h1-13H,14-15H2

InChI Key

UAMJNIJIIOQJSA-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC3=CC=CC=C23)OCN1C4=CC=CC5=CC=CC=C54

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(NAPHTHALEN-1-YL)-1H,2H,3H-NAPHTHO[1,2-E][1,3]OXAZINE typically involves the condensation of 2-naphthol with aryl or heteroaryl aldehydes in the presence of ammonia. This reaction can be carried out under catalyst-free conditions at room temperature . Another method involves the use of Vilsmeier reagent in the presence of FeCl3/SiO2 nanoparticles, which provides a novel route to synthesize highly functionalized oxazines .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of green chemistry principles, such as catalyst-free reactions and the use of recyclable catalysts like FeCl3/SiO2 nanoparticles, is encouraged to make the process more sustainable and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-(NAPHTHALEN-1-YL)-1H,2H,3H-NAPHTHO[1,2-E][1,3]OXAZINE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted oxazines and naphthoxazines, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action for 2-(NAPHTHALEN-1-YL)-1H,2H,3H-NAPHTHO[1,2-E][1,3]OXAZINE involves its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor by mimicking the transition states of amines and esters in biological processes . The compound’s structure allows it to form hydrogen bonds and other interactions with its targets, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(NAPHTHALEN-1-YL)-1H,2H,3H-NAPHTHO[1,2-E][1,3]OXAZINE stands out due to its fused ring system, which imparts unique electronic and steric properties. This makes it particularly useful in the design of new materials and biologically active compounds .

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